molecular formula C21H25N3O3 B11067746 N-(1-adamantylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

N-(1-adamantylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11067746
M. Wt: 367.4 g/mol
InChI Key: PSRMNEDGYWDYCF-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines an adamantyl group, a methoxyphenyl group, and an oxadiazole ring, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Adamantyl Group: The adamantyl group is usually introduced via alkylation reactions, where adamantylmethyl halides react with nucleophiles.

    Attachment of the Methoxyphenyl Group: This step often involves the use of methoxyphenyl derivatives in substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different amine derivatives.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are often employed.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(1-adamantylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to interact with specific enzymes and receptors is of particular interest.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group provides steric bulk, which can influence binding affinity and selectivity. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide: Lacks the methoxy group, which can affect its reactivity and binding properties.

    N-(1-adamantylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide: The position of the methoxy group is different, which can influence its chemical behavior and biological activity.

Uniqueness

N-(1-adamantylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly impact its chemical and biological properties. This positioning allows for unique interactions with molecular targets, potentially leading to distinct pharmacological effects.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-(1-adamantylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C21H25N3O3/c1-26-17-4-2-3-16(8-17)18-23-20(27-24-18)19(25)22-12-21-9-13-5-14(10-21)7-15(6-13)11-21/h2-4,8,13-15H,5-7,9-12H2,1H3,(H,22,25)

InChI Key

PSRMNEDGYWDYCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NCC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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